3,3',5,5'-Tetraethyl-[1,1'-biphenyl]-4,4'-diamine
Overview
Description
3,3’,5,5’-Tetraethyl-[1,1’-biphenyl]-4,4’-diamine is an organic compound belonging to the biphenyl family This compound is characterized by the presence of two biphenyl rings substituted with ethyl groups at the 3, 3’, 5, and 5’ positions, and amino groups at the 4 and 4’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetraethyl-[1,1’-biphenyl]-4,4’-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3’,5,5’-tetraethylbiphenyl and suitable amine precursors.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 3,3’,5,5’-Tetraethyl-[1,1’-biphenyl]-4,4’-diamine may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Catalytic Hydrogenation: Using hydrogen gas and a suitable catalyst to reduce any intermediate compounds.
Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,3’,5,5’-Tetraethyl-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
3,3’,5,5’-Tetraethyl-[1,1’-biphenyl]-4,4’-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3,3’,5,5’-Tetraethyl-[1,1’-biphenyl]-4,4’-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
3,3’,5,5’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine: Similar structure but with methyl groups instead of ethyl groups.
3,3’,5,5’-Tetraethyl-[1,1’-biphenyl]-2,2’-diamine: Similar structure but with amino groups at different positions.
Uniqueness
3,3’,5,5’-Tetraethyl-[1,1’-biphenyl]-4,4’-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(4-amino-3,5-diethylphenyl)-2,6-diethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2/c1-5-13-9-17(10-14(6-2)19(13)21)18-11-15(7-3)20(22)16(8-4)12-18/h9-12H,5-8,21-22H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDCZOHBKQQLMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1N)CC)C2=CC(=C(C(=C2)CC)N)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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